Octocrylene

Catalog No.
S573333
CAS No.
6197-30-4
M.F
C24H27NO2
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octocrylene

CAS Number

6197-30-4

Product Name

Octocrylene

IUPAC Name

2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3

InChI Key

FMJSMJQBSVNSBF-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N

Solubility

Insoluble (NTP, 1992)

Synonyms

2-ethylhexyl 2-cyano-3,3-diphenyl-2-propenoate, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, octocrylene

Canonical SMILES

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N

Application in Sunscreens and Cosmetics

Specific Scientific Field: Cosmetic Science

Summary of the Application: Octocrylene is an organic compound used in various cosmetic products, including sunscreens. Its primary function is to absorb UVB radiation and short UVA wavelengths, providing an adequate sun-protection factor and protecting the cosmetic formulations themselves from UV radiation .

Methods of Application or Experimental Procedures: Octocrylene is incorporated into cosmetic formulations due to its ability to absorb UV radiation. It is oil-soluble and water-resistant, making it suitable for various cosmetic products .

Results or Outcomes: Despite concerns about its potential as an endocrine disruptor and its allergic/photoallergic potential, Octocrylene continues to be widely used. It has been found in various environments, including swimming pools, where it is released by consumers .

Impact on Vitamin D Synthesis

Specific Scientific Field: Biochemistry

Summary of the Application: Research has been conducted to investigate how Octocrylene, a common ingredient in sunscreens, may disrupt the normal vitamin D synthesis pathway, leading to an imbalance in vitamin D levels in the body .

Methods of Application or Experimental Procedures: The study used molecular docking, molecular dynamic (MD) simulation, and MMPBSA-based assessment to investigate the potential disruption of vitamin D synthesis by Octocrylene .

Results or Outcomes: The study found that Octocrylene exhibited a binding energy of -11.52 kcal/mol with vitamin D binding protein (1KXP) and -11.71 for the calcitriol native ligand. These findings suggest that continuous exposure to Octocrylene may disrupt normal vitamin D synthesis .

Ecotoxicity Assessment

Specific Scientific Field: Environmental Science

Summary of the Application: Research has been conducted to assess the ecotoxicity of Octocrylene and its byproducts formed during chlorination processes .

Methods of Application or Experimental Procedures: The study identified 11 disinfection byproducts of Octocrylene under typical chlorination conditions of wastewater or swimming pools. The ecotoxicological assessment of Octocrylene and its products was carried out using Phaeodactylum tricornutum, Brachionus plicatilis, and Aliivibrio fischeri as bioindicators .

Results or Outcomes: The study found that toxic byproducts might be generated during the oxidation process, increasing the potential risk to the marine environment .

Application in Skin Care Products

Specific Scientific Field: Cosmetology

Summary of the Application: Octocrylene is used as an additive ingredient in skin care products and cosmetics. It helps protect the skin against UV radiation and also has emollient properties .

Methods of Application or Experimental Procedures: Octocrylene is added to skin care products and cosmetics due to its UV radiation absorbing properties and its emollient properties .

Results or Outcomes: While it is effective in protecting the skin against UV radiation, it may cause side effects such as allergic reactions .

Impact on Marine Life

Specific Scientific Field: Marine Biology

Summary of the Application: Research has been conducted to assess the impact of Octocrylene on marine life, such as coral .

Methods of Application or Experimental Procedures: The study identified the presence of Octocrylene in various environments, including those of swimming pools, where it is evidently released by consumers .

Results or Outcomes: The study found that Octocrylene is now considered an emerging micropollutant. It is linked to harming marine ecosystems .

Role in Sun Protection

Specific Scientific Field: Dermatology

Summary of the Application: UV filters in sunscreens, including Octocrylene, play a major role in mitigating the risks that solar ultraviolet radiation poses to the human organism .

Methods of Application or Experimental Procedures: Octocrylene is incorporated into sunscreens due to its ability to absorb UV radiation. It is very stable, and it may preserve and augment other UV absorbers while enhancing their skin coating uniformity .

Results or Outcomes: Despite concerns about its potential adverse effects, UV filters approved by the respective governing bodies are safe for human use and their proven skin cancer-preventing properties make them indispensable for sensible sun protection habits .

Octocrylene is an organic compound, specifically an ester known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate. It appears as a clear, viscous, oily liquid and is primarily utilized in sunscreens and cosmetics due to its ability to absorb ultraviolet (UV) radiation, particularly UVB and short-wave UVA rays (280-320 nm) . This absorption helps protect the skin from DNA damage caused by sun exposure. The compound is synthesized through the Knoevenagel condensation of 2-ethylhexyl cyanoacetate and benzophenone .

  • UV Absorption: Octocrylene acts as a chemical sunscreen by absorbing UV radiation. When UV light hits a molecule of Octocrylene, the energy from the light is absorbed by the electron cloud around the conjugated double bonds, promoting the electrons to a higher energy level []. This absorption process prevents the UV radiation from reaching the skin and causing damage.
  • Skin Irritation: Some studies suggest that Octocrylene may cause allergic skin reactions in some individuals [, ].
  • Environmental Impact: There is some concern about the potential environmental impact of Octocrylene, as studies have shown it can harm coral reefs.

Octocrylene undergoes various chemical transformations. One notable reaction is the retro-aldol condensation, which can convert octocrylene into benzophenone over time . In chlorinated environments, such as swimming pools or wastewater, octocrylene can degrade into several byproducts through a series of reactions involving hydrolysis and chlorination . The degradation products include various intermediates and byproducts like 2-ethylhexyl 2,2-diphenylacetate and others identified through mass spectrometry .

Octocrylene has demonstrated both beneficial and potentially harmful biological activities. While it effectively protects against UV radiation, studies indicate that it can penetrate the skin and act as a photosensitizer, leading to increased free radical production upon exposure to light . This has raised concerns regarding its safety profile, especially regarding its potential role in promoting skin damage and possibly increasing melanoma risk among sunscreen users . Additionally, octocrylene has been shown to accumulate in marine organisms, potentially affecting reproduction and development in aquatic life .

The synthesis of octocrylene typically involves the following steps:

  • Knoevenagel Condensation: The reaction between 2-ethylhexyl cyanoacetate and benzophenone forms octocrylene.
  • Purification: The resulting product is purified using techniques such as distillation or chromatography to remove impurities and byproducts.
2 Ethylhexyl cyanoacetate+BenzophenoneOctocrylene\text{2 Ethylhexyl cyanoacetate}+\text{Benzophenone}\rightarrow \text{Octocrylene}

Octocrylene is widely used in various applications:

  • Sunscreens: As a UV filter that protects against sunburn and skin cancer.
  • Cosmetics: Incorporated into anti-aging creams and moisturizers for its emollient properties.
  • Hair Products: Used in formulations like hair sprays for its ability to stabilize other UV filters .

Several compounds share similarities with octocrylene in terms of structure or function. Below is a comparison highlighting their uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
Avobenzone4-tert-butyl-4'-methoxydibenzoylmethaneSunscreenBroad-spectrum UV filter; stable under sunlight.
BenzophenoneDiphenyl ketoneUV filterCan cause skin sensitization; used for photostability.
Homosalate3-Hydroxy-3-methylbutanoic acidSunscreenSolubilizes other UV filters; less effective alone.
OctinoxateEthylhexyl methoxycinnamateSunscreenAbsorbs UVB rays; often combined with other filters.

Octocrylene's unique characteristic lies in its ability to dissolve other crystalline UV filters effectively while providing substantial UV protection itself . Its emollient properties also enhance the texture of cosmetic products.

Physical Description

2-ethylhexyl-2-cyano-3,3-diphenylacrylate is a yellow viscous liquid. Insoluble in water. (NTP, 1992)
Liquid

XLogP3

7.1

Hydrogen Bond Acceptor Count

3

Exact Mass

361.204179104 g/mol

Monoisotopic Mass

361.204179104 g/mol

Heavy Atom Count

27

UNII

5A68WGF6WM

GHS Hazard Statements

Aggregated GHS information provided by 682 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 16 of 682 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 666 of 682 companies with hazard statement code(s):;
H413 (90.24%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the US, Octocrylene has been evaluated by the FDA and is considered safe for use up to 10% in the formula. Similarly, the EU allows its use up to 10% in a formula while Health Canada allows a maximum use level of 12%.

Mechanism of Action

Octocrylene is an effective oil soluble liquid UV‐B filter. It has excellent dissolving properties for crystalline UV filters. Due to its outstanding photostability it is used as photostabilizer. Conjugated acrylate portion absorbs UVB and short-wave UVA (ultraviolet) rays with wavelengths in the range of 280-320 nm which protects the skin from direct DNA damage. The ethylhexanol portion is a fatty alcohol, which functions as an emollient due to it's hydrophobicity.

Other CAS

6197-30-4

Wikipedia

Octocrylene
Ethadione

Biological Half Life

Ecamsule is only used topically, it does not have half life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filte

General Manufacturing Information

Plastics Product Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 2-ethylhexyl ester: ACTIVE

Dates

Modify: 2023-08-15
Hanson KM, Gratton E, Bardeen CJ: Sunscreen enhancement of UV-induced reactive oxygen species in the skin. Free Radic Biol Med. 2006 Oct 15;41(8):1205-12. Epub 2006 Jul 6. [PMID:17015167]
Drug Information
Skin care research

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